贯众宁 B

描述

Synthesis Analysis

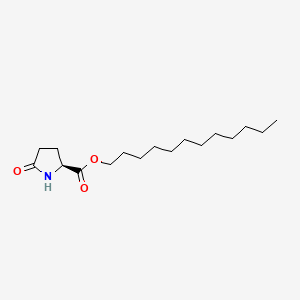

The synthesis of kansuinine B and related compounds typically involves complex organic reactions to construct their unique tricyclic diterpene skeletons. A concise synthesis approach for a cyclopentane segment of kansuinine A, which shares structural similarities with kansuinine B, utilizes SmI2-mediated cyclization of δ-iodoester as a key step, showcasing the intricate synthetic strategies required to assemble such molecules (Shimokawa, Takamura, & Uemura, 2007).

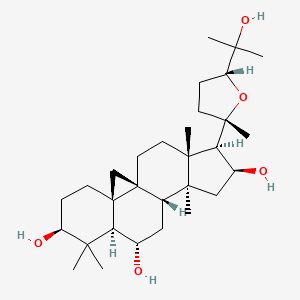

Molecular Structure Analysis

The structural characterization of kansuinine B involves detailed spectroscopic analysis. For example, kansuinine J, a structurally related macrocyclic diterpenoid from Euphorbia kansui, was characterized using various spectroscopic methods, highlighting the importance of such analyses in elucidating the molecular structure of these compounds (Guo et al., 2010).

Chemical Reactions and Properties

Kansuinine B, like its analogs, participates in biological pathways by modulating cellular signaling. It has been found to inhibit IL-6-induced Stat3 activation, a critical pathway in inflammation and cancer, by activating ERK1/2. This effect demonstrates its potential for therapeutic applications by modulating specific cellular pathways (Chang et al., 2010).

科学研究应用

COVID-19 治疗:贯众宁 B 与地高辛一起,因其与人 ACE2 蛋白和 Sars-Cov-2 蛋白(特别是刺突蛋白和 RNA 依赖的 RNA 聚合酶 (RdRp) 蛋白)结合的能力而显示出治疗 COVID-19 的潜力。这表明其作为 COVID-19 联合治疗的一部分的潜力,尽管由于潜在危害而不鼓励自我用药 (Khan 和 Roomi,2020)。

对人细胞系的细胞毒性:研究表明,贯众宁 B 以及从贯众中分离出的其他萜类化合物对人正常细胞系 L-O2 和 GES-1 表现出细胞毒性。这表明其在癌症研究中的潜在作用,特别是在了解毒性机制和指导贯众更安全的临床应用方面 (Zhang 等人,2012)。

炎症和促瘤毒性:研究已将贯众宁 B 确定为贯众根的炎症部分,具有炎症和促瘤毒性。这项研究有助于了解含有此类化合物的草药制剂的安全性及质量控制 (Zhang 等人,2009)。

抑制 IL-6 诱导的 Stat3 激活:已发现贯众宁 B 可抑制人肝癌细胞中 IL-6 诱导的 Stat3 激活。这种作用部分归因于 ERK1/2 的持续激活,这增加了 Stat3 丝氨酸磷酸化和 SOCS-3 表达。这表明其在治疗涉及 IL-6 诱导信号的疾病中的潜在应用 (Chang 等人,2010)。

促炎作用:贯众宁 B 已从贯众根中分离为促炎成分。它促进脾淋巴细胞增殖和腹膜巨噬细胞产生一氧化氮,突出了其在炎症过程中的作用 (Shu 等人,2009)。

白蚁毒活性:在一项关于白蚁毒活性的研究中,贯众宁 B 与贯众中的其他化合物一起对日本白蚁进行了测试,显示出显着的活性 (Shi 等人,2008)。

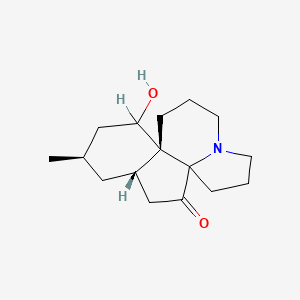

作用机制

Target of Action

Kansuinine B, a diterpenoid derivative found in the roots of Euphorbia kansui , primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a crucial transcription factor involved in many cellular processes such as cell growth and apoptosis .

Mode of Action

Kansuinine B inhibits the activation of STAT3 induced by Interleukin-6 (IL-6) . IL-6 is a cytokine that plays a significant role in immune response and inflammation . By inhibiting the activation of STAT3, Kansuinine B disrupts the signaling pathway initiated by IL-6, thereby modulating the immune response .

Biochemical Pathways

The primary biochemical pathway affected by Kansuinine B is the IL-6/STAT3 signaling pathway . When IL-6 binds to its receptor, it triggers the activation of STAT3. Kansuinine b inhibits this activation, disrupting the pathway . This disruption can lead to downstream effects such as altered immune response and inflammation .

Result of Action

The inhibition of STAT3 activation by Kansuinine B leads to a decrease in the immune response and inflammation triggered by IL-6 . This makes Kansuinine B potentially useful in the treatment of conditions characterized by overactive immune responses or chronic inflammation . Additionally, Kansuinine B has shown anti-viral activity and could be used in COVID-19 research .

属性

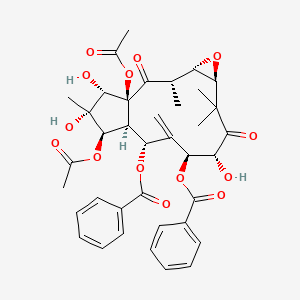

IUPAC Name |

[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15R,16S)-1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3/t19-,24-,25+,26-,27-,28-,31+,32+,35-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOILMZFESGPDU-GXRLDEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](O2)C(C(=O)[C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@]([C@@H]([C@@]3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331728 | |

| Record name | Kansuinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57685-46-8 | |

| Record name | Kansuinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

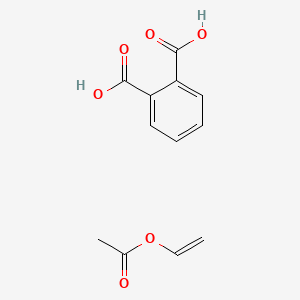

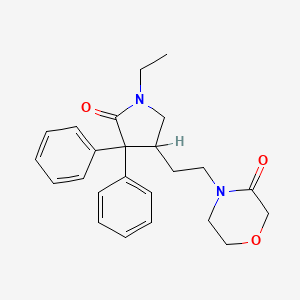

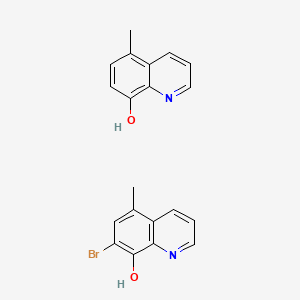

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)

![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)

![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)